molecular formula C17H17Cl2N3O2 B6962853 4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one

4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one

Cat. No.: B6962853
M. Wt: 366.2 g/mol
InChI Key: UFPAUEUSELCVND-UHFFFAOYSA-N
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Description

4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a piperazine ring, and a pyridinone moiety. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-11-10-21(15-9-13(18)2-3-14(15)19)6-7-22(11)17(24)12-4-5-20-16(23)8-12/h2-5,8-9,11H,6-7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPAUEUSELCVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC(=O)NC=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2,5-dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Piperazine ring formation: The next step involves the reaction of the dichlorophenyl intermediate with piperazine to form the 2-methylpiperazine derivative.

    Coupling with pyridinone: Finally, the 2-methylpiperazine derivative is coupled with a pyridinone moiety under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,4-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one
  • 4-[4-(3,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one
  • 4-[4-(2,5-dichlorophenyl)-2-ethylpiperazine-1-carbonyl]-1H-pyridin-2-one

Uniqueness

Compared to similar compounds, 4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one stands out due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the piperazine ring

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